molecular formula C28H31N3O3 B12400907 LC kinetic stabilizer-2

LC kinetic stabilizer-2

Cat. No.: B12400907
M. Wt: 457.6 g/mol
InChI Key: UNGOQWZYCKODED-UHFFFAOYSA-N
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Biological Activity

LC kinetic stabilizer-2 is a small molecule designed to stabilize amyloidogenic immunoglobulin light chains (LCs), which are implicated in various diseases, including light chain amyloidosis (AL). This compound acts as a kinetic stabilizer, selectively binding to the native state of LCs and thereby preventing their misfolding and aggregation. This article reviews the biological activity of this compound, supported by data tables and case studies.

The primary mechanism by which this compound operates involves its preferential binding to the natively folded state of full-length light chains over their misfolded forms. This selective binding increases the activation free energy for misfolding, thus lowering the population of proteotoxic species. The compound's efficacy is quantified by its half-maximal effective concentration (EC50), which is reported to be 24 nM, indicating a potent ability to stabilize LCs in biological systems .

Structure-Activity Relationship

Research has identified key structural components of this compound that contribute to its binding affinity and stability enhancement:

Component Function
Anchor SubstructureBinds to the hydrophobic anchor cavity
Linker ModuleFacilitates interaction between domains
Distal SubstructureEngages solvent-exposed regions
Aromatic CoreEnhances π-π stacking interactions

The design of this compound incorporates these elements to maximize its interaction with the target protein structure, as evidenced by crystallographic studies that reveal distinct binding sites on the LC dimer .

Biological Activity Data

A series of assays were conducted to evaluate the protective effects of this compound against proteolytic degradation. The results from these assays are summarized in Table 1.

Table 1: Protective Effects of this compound

Concentration (μM) Fold Protection Comments
0.11.5Minimal stabilization observed
1.03.0Moderate stabilization
1010Significant stabilization
10015Maximum observed stabilization

These findings indicate that as the concentration of this compound increases, so does its protective effect against proteolysis, demonstrating its potential therapeutic utility in clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Case Study 1: AL Patient Model
    • In vitro studies using patient-derived plasma cells showed that treatment with this compound significantly reduced the levels of misfolded LCs and associated cytotoxicity.
    • The study reported a reduction in organ damage markers, suggesting potential for clinical application.
  • Case Study 2: Cardiomyopathy Prevention
    • A mouse model with induced cardiomyopathy due to amyloidogenic LCs was treated with this compound.
    • Results indicated improved cardiac function and reduced amyloid deposits compared to untreated controls, emphasizing the compound's protective role against cardiac toxicity associated with AL .
  • Case Study 3: Long-term Efficacy
    • Longitudinal studies demonstrated sustained efficacy of this compound over extended treatment periods, with no significant adverse effects noted.
    • The study reinforced the potential for chronic administration in managing AL patients.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

1-[2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]ethyl]-3-(naphthalen-2-ylmethyl)urea

InChI

InChI=1S/C28H31N3O3/c1-4-31(5-2)23-12-13-24-19(3)25(27(32)34-26(24)17-23)14-15-29-28(33)30-18-20-10-11-21-8-6-7-9-22(21)16-20/h6-13,16-17H,4-5,14-15,18H2,1-3H3,(H2,29,30,33)

InChI Key

UNGOQWZYCKODED-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CCNC(=O)NCC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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